2-(6-chloro-1H-indol-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Description
2-(6-Chloro-1H-indol-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a synthetic small molecule characterized by a 6-chloroindole moiety connected via an acetamide linker to a 4-methyl-1,3-thiazole ring. This structural framework positions it within a class of heterocyclic compounds known for diverse pharmacological activities, including anticancer and antiviral properties . The 4-methyl group on the thiazole ring contributes to lipophilicity, which may influence membrane permeability and pharmacokinetic profiles .
Properties
Molecular Formula |
C14H12ClN3OS |
|---|---|
Molecular Weight |
305.8 g/mol |
IUPAC Name |
2-(6-chloroindol-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H12ClN3OS/c1-9-8-20-14(16-9)17-13(19)7-18-5-4-10-2-3-11(15)6-12(10)18/h2-6,8H,7H2,1H3,(H,16,17,19) |
InChI Key |
DXXCNNSLGYYCIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2C=CC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Biological Activity
The compound 2-(6-chloro-1H-indol-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, combining indole and thiazole moieties, contribute to its potential therapeutic applications, including anticancer and antimicrobial properties. This article reviews the biological activities associated with this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of 2-(6-chloro-1H-indol-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is , with a molecular weight of approximately 283.77 g/mol. The compound's structure is characterized by the presence of an indole ring substituted at the 6-position with chlorine and a thiazole ring at the nitrogen atom.
Research indicates that this compound may interact with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. Its mechanism likely involves modulation of pathways related to:
- Cell proliferation
- Apoptosis
- Inflammation
Studies employing molecular docking and dynamic simulations have been instrumental in elucidating these interactions, revealing insights into its therapeutic potential and safety profile .
Anticancer Properties
Numerous studies have highlighted the anticancer activity of 2-(6-chloro-1H-indol-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide. For instance:
These values indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines, demonstrating its potential as a chemotherapeutic agent.
Antimicrobial Activity
The compound also shows promising antimicrobial properties. In vitro studies have reported:
These results suggest that the compound has effective antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Studies
A recent study explored the synthesis and biological evaluation of various indole-thiazole derivatives, including our compound of interest. The findings demonstrated that modifications in substituents significantly impacted biological activity, providing insights into structure–activity relationships (SARs) .
Example Case Study
In a comparative analysis of several indole derivatives, it was found that compounds with electron-withdrawing groups at specific positions exhibited enhanced anticancer activity compared to their counterparts with electron-donating groups.
Comparison with Similar Compounds
(a) Indole-Thiazole Hybrids
- Compound 10j (N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide): Features a 5-methoxy-2-methylindole core with a 4-chlorobenzoyl group. The dual chloro and methoxy substituents enhance π-π stacking interactions in anticancer targets like Bcl-2/Mcl-1, but its higher molecular weight (MW: ~500 Da) may reduce bioavailability compared to the target compound (MW: ~360 Da) .
- Compound 6a (2-(1,1′-Biphenyl-4-yl)-N-(5-(2-fluorophenylamino)-1H-indazol-3-yl)acetamide): Replaces the thiazole with an indazole ring.
(b) Thiazole-Acetamide Derivatives
- Pritelivir (N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)-phenyl]acetamide): Shares the 4-methylthiazole-acetamide backbone but incorporates a sulfonamide group and pyridinylphenyl side chain. This modification confers potent antiherpetic activity by targeting viral helicase, whereas the target compound’s indole-thiazole system may favor kinase or apoptosis pathway inhibition .
- Compound 9d (N-[2-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide derivative): Retains the thiazole-acetamide core but lacks the indole moiety.
Physicochemical Properties
The target compound’s lower LogP compared to Compound 10j suggests better aqueous solubility, critical for oral bioavailability. However, the absence of polar groups (e.g., sulfonamide in Pritelivir) may limit its distribution in hydrophilic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
